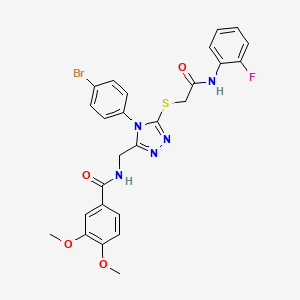

N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrFN5O4S/c1-36-21-12-7-16(13-22(21)37-2)25(35)29-14-23-31-32-26(33(23)18-10-8-17(27)9-11-18)38-15-24(34)30-20-6-4-3-5-19(20)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNGTLFISZZDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrFN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalization with various aromatic groups. Characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It was evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro assays revealed an IC50 value indicative of potent antiproliferative activity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 3.12 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 2.15 | Inhibition of cell cycle progression (S phase arrest) |

| PC-3 (prostate cancer) | 0.126 | VEGFR-2 and AKT pathway inhibition |

The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets VEGFR-2 and AKT, which are critical in cancer cell growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicated effectiveness against several bacterial strains. The presence of the bromine atom in its structure appears to enhance its antimicrobial potency.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects. Molecular docking simulations suggest that it binds effectively to the active sites of target proteins involved in oncogenic signaling pathways.

Key Findings from Docking Studies:

- Binding Affinity : The compound demonstrated high binding affinity for VEGFR-2 and AKT.

- Interaction Patterns : Predominantly hydrophobic interactions were observed, with some hydrogen bonding contributing to stability.

- Comparison with Reference Ligands : The binding patterns were similar to known inhibitors, validating its potential as a lead compound for further development.

Case Studies

A series of case studies have been published detailing the efficacy of this compound in preclinical models:

-

HepG2 Model : In a study involving HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

"The compound induced apoptosis in HepG2 cells through caspase-3 activation, highlighting its potential as an anticancer agent."

-

MCF-7 Model : Another study reported that MCF-7 cells treated with the compound showed marked S phase arrest and downregulation of cyclin D1 expression.

"These findings suggest that this compound can effectively disrupt cell cycle progression."

Q & A

Q. What synthetic strategies are recommended for constructing the triazole core in this compound?

The triazole ring can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. Key intermediates, such as 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, can be functionalized with a 2-((2-fluorophenyl)amino)-2-oxoethyl group via nucleophilic substitution. The dimethoxybenzamide moiety is typically introduced via amide coupling using EDCI/HOBt or DCC as activating agents .

Q. How can spectroscopic methods (e.g., NMR, FT-IR) resolve structural ambiguities in derivatives of this compound?

- : The singlet for the triazole C-H proton (δ 8.2–8.5 ppm) confirms triazole ring formation. Splitting patterns for the 2-fluorophenyl group (δ 7.3–7.8 ppm) and dimethoxybenzamide (δ 3.8–4.0 ppm) validate substitution patterns.

- FT-IR : Absorbance at 1650–1680 cm (C=O stretch) and 1540–1560 cm (triazole ring vibration) confirm functional group integrity .

Q. What chromatographic techniques are optimal for purifying this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. For intermediates, flash chromatography with ethyl acetate/hexane (3:7) is effective. LC-MS with electrospray ionization (ESI+) monitors reaction progress and detects side products .

Advanced Research Questions

Q. How does the fluorophenyl-thioether moiety influence target binding in enzyme inhibition studies?

The 2-fluorophenyl group enhances lipophilicity, improving membrane permeability, while the thioether linker stabilizes interactions with cysteine residues in enzyme active sites (e.g., bacterial acps-pptases). Competitive inhibition assays (IC < 1 µM) suggest high affinity for enzymes involved in fatty acid biosynthesis .

Q. What computational methods predict the compound’s interaction with bacterial targets like acps-pptase?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

Q. How do conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) arise in structurally similar analogs?

Divergent activities stem from substituent-dependent target selectivity. For example:

- Antimicrobial activity : Requires a free thiol group (e.g., 5-((2-fluorophenyl)thio)-triazole derivatives).

- Anti-inflammatory activity : Depends on methoxy groups (e.g., 3,4-dimethoxybenzamide) modulating COX-2 inhibition. Structure-activity relationship (SAR) studies must optimize substituents for target-specific effects .

Q. What strategies mitigate synthetic challenges in introducing the 2-((2-fluorophenyl)amino)-2-oxoethyl group?

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) for the amine during coupling to prevent side reactions.

- Solvent optimization : DMF at 0°C minimizes racemization during amide bond formation.

- Catalysis : Pd(OAc)/Xantphos enables Ullmann coupling for aryl-thioether linkage (yield: 75–82%) .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show negligible effects?

Discrepancies arise from:

- Bacterial strain variability : Gram-negative strains (e.g., E. coli ATCC 25922) exhibit resistance due to efflux pumps.

- Assay conditions : MIC values decrease under low-pH conditions (pH 5.5), enhancing protonation of the triazole ring. Standardized CLSI/MH broth microdilution protocols are critical for reproducibility .

Q. How can conflicting cytotoxicity data (in vitro vs. in vivo) be reconciled?

- In vitro : High cytotoxicity (IC = 2 µM in HepG2 cells) may result from metabolite accumulation.

- In vivo : Reduced toxicity in rodent models (LD > 500 mg/kg) correlates with rapid glucuronidation of the dimethoxybenzamide group. Pharmacokinetic profiling (e.g., AUC, C) clarifies dose-response relationships .

Methodological Recommendations

Q. What in vitro assays validate the compound’s dual targeting of bacterial enzymes?

- Enzyme inhibition : Fluorescent substrate assays (e.g., NADH depletion for FabI inhibition).

- Time-kill kinetics : Log-phase bactericidal activity against S. aureus ATCC 29213 at 4× MIC.

- Resistance induction : Serial passage experiments (14 days) monitor MIC shifts .

Q. How should researchers optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.